4,4,5,5-Tetramethyl-2-[10-(1-naphthyl)anthracen-9-yl]-1,3,2-dioxaborolane
Overview
Description
“4,4,5,5-Tetramethyl-2-[10-(1-naphthyl)anthracen-9-yl]-1,3,2-dioxaborolane” is a boronic ester . It may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Molecular Structure Analysis
The molecular formula of this compound is C30H27BO2 . The InChI code is 1S/C30H27BO2/c1-29(2)30(3,4)33-31(32-29)28-25-15-9-7-13-23(25)27(24-14-8-10-16-26(24)28)22-18-17-20-11-5-6-12-21(20)19-22/h5-19H,1-4H3 .Chemical Reactions Analysis
This compound may be involved in borylation reactions at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It may also participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 430.35 .Scientific Research Applications
Building Block for Synthesis of Biologically Active Compounds
Büttner et al. (2007) discussed the use of a derivative of this compound as a new building block for the synthesis of biologically active 5,8-disila-5,6,7,8-tetrahydronaphthalene derivatives. This approach was specifically applied in developing a new synthesis for the retinoid agonist disila-bexarotene (Büttner, Nätscher, Burschka, & Tacke, 2007).
Applications in Molecular Solar Thermal (MOST) Energy Storage
Schulte and Ihmels (2022) synthesized borylated norbornadienes, including a derivative of this compound, for use in Pd-catalyzed Suzuki–Miyaura coupling reactions. These derivatives are promising for molecular solar thermal (MOST) energy storage (Schulte & Ihmels, 2022).
Semiconducting Polymers Synthesis
Kawashima et al. (2013) utilized a derivative of this compound for synthesizing naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazole-based donor–acceptor copolymers, demonstrating its application in high-performance semiconducting polymers (Kawashima et al., 2013).
Development of Blue-Emitting Materials
Zhan et al. (2013) synthesized oligocarbazoles-functionalized anthracenes, using a derivative of this compound, for potential application as novel blue-emitting materials in OLEDs or related devices (Zhan, Cao, Xue, & Lu, 2013).
Electroluminescence Properties in Organic Materials
Lee et al. (2014) studied the electroluminescence properties of dual core chromophores, including derivatives of this compound, for applications in blue emission, particularly in the field of organic materials (Lee et al., 2014).
Detection of Hydrogen Peroxide
Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes, incorporating a derivative of this compound, for the detection of hydrogen peroxide (H2O2), highlighting its utility in chemical sensing (Lampard, Sedgwick, Sun, Filer, Hewins, Kim, Yoon, Bull, & James, 2018).
Safety And Hazards
This compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(10-naphthalen-1-ylanthracen-9-yl)-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27BO2/c1-29(2)30(3,4)33-31(32-29)28-25-17-9-7-15-23(25)27(24-16-8-10-18-26(24)28)22-19-11-13-20-12-5-6-14-21(20)22/h5-19H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMCBFYBIMINFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=CC3=C(C4=CC=CC=C24)C5=CC=CC6=CC=CC=C65 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-[10-(1-naphthyl)anthracen-9-yl]-1,3,2-dioxaborolane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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